![molecular formula C11H8N2 B13874262 Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)
Pyrazolo[1,5-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]quinoline is a heterocyclic compound that has garnered significant interest in recent years due to its unique structural features and potential applications in various fields. This compound consists of a fused ring system combining a pyrazole ring and a quinoline ring, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]quinoline can be achieved through various methods. One notable method involves a novel combination of aromatic nucleophilic substitution and Knoevenagel condensation reactions. This transition-metal-free approach provides an efficient route to obtain pyrazolo[1,5-a]quinolines . Another method involves the condensation of corresponding acids followed by cyclization and substitution reactions under specific conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of transition-metal-free conditions and efficient reaction pathways makes these methods suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are commonly used to introduce different substituents onto the this compound scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with some reactions requiring specific solvents and catalysts to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]quinoline has found applications in several scientific research areas:
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]quinoline and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the this compound derivative .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: This compound shares a similar fused ring system but differs in the position of the pyrazole ring fusion.
Pyrazolo[5,1-a]isoquinoline: Another related compound with a different ring fusion pattern.
Uniqueness
Pyrazolo[1,5-a]quinoline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8N2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
pyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)5-6-10-7-8-12-13(10)11/h1-8H |
Clave InChI |
ZUYFXIZENFOHFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC=NN32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





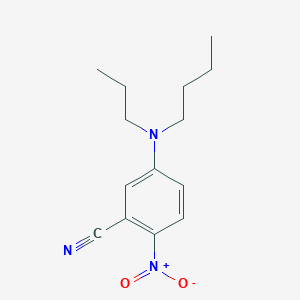
![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)


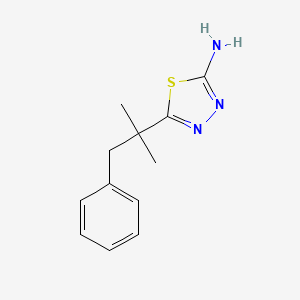

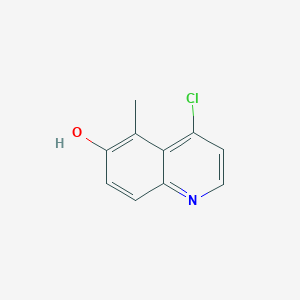
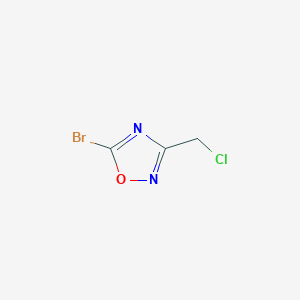
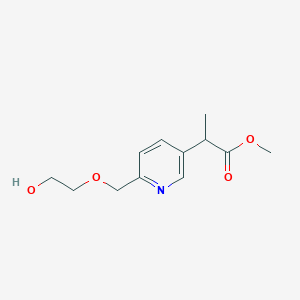
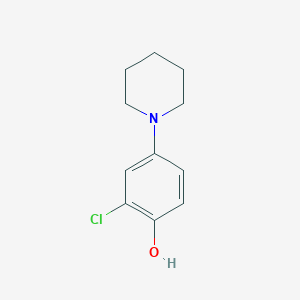
![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)
